![molecular formula C6H10Br2N2S B2707462 6-(Bromomethyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole hydrobromide CAS No. 1049794-57-1](/img/structure/B2707462.png)
6-(Bromomethyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole hydrobromide
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Overview
Description
Imidazo[2,1-b]thiazoles are a class of heterocyclic compounds that contain an imidazole ring fused with a thiazole ring . They are known for their diverse biological activities and are used in the development of various pharmaceutical drugs .
Synthesis Analysis
The synthesis of imidazo[2,1-b]thiazoles often involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds . A catalyst-free microwave-assisted procedure has been developed for synthesizing benzo[d]imidazo[2,1-b]thiazoles and N-alkylated 2-aminobenzo[d]oxazol in green media .Molecular Structure Analysis
The structure of imidazo[2,1-b]thiazoles is characterized by the fusion of an imidazole ring and a thiazole ring . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The outcome of the reaction between 2-aminothiazoles and bromo ketones depends on the structure of the starting bromo ketone . When electron-withdrawing substituents are present in the structure of the ketone, a competing reaction occurs, which leads to the formation of 2,5-diarylfurans .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific compound depend on its molecular structure. For similar compounds, properties such as melting point, purity, and InChI key are often provided .Scientific Research Applications
- Thiazoles, including derivatives of 6-(Bromomethyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole, exhibit antibacterial effects. Researchers have investigated their potential as antimicrobial agents against various pathogens and bacteria .
Antibacterial Activity
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-(bromomethyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2S.BrH/c7-3-5-4-9-1-2-10-6(9)8-5;/h5H,1-4H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLYLBOJAOFZMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(CN21)CBr.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Br2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Bromomethyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole hydrobromide |
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